ABT-719 HCl -

ABT-719 HCl

Catalog Number: EVT-10884604
CAS Number:
Molecular Formula: C18H21ClFN3O3
Molecular Weight: 381.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ABT-719 Hydrochloride is a compound belonging to the class of 2-pyridones, which have been identified for their antimicrobial properties. This compound is particularly noted for its activity against various bacterial strains, including Enterococci, Escherichia coli, and Pseudomonas aeruginosa. ABT-719 has been studied for its potential therapeutic applications, particularly in the context of acute kidney injury prevention during cardiac surgeries and as an antibacterial agent targeting DNA gyrase and topoisomerase IV in bacteria .

Source and Classification

ABT-719 is classified as a synthetic organic compound with notable pharmacological properties. It is derived from the 2-pyridone core structure, which is a common scaffold in medicinal chemistry known for its diverse biological activities. The compound has been synthesized and characterized through various methods, demonstrating its potential as a therapeutic agent in both antibacterial and renal protective contexts .

Synthesis Analysis

The synthesis of ABT-719 Hydrochloride involves multiple steps that typically start with the formation of the 2-pyridinone core. A notable method reported includes:

  1. Preparation of the Core Structure: This involves using specific reagents to form the pyridinone framework.
  2. Functionalization: Subsequent steps may include the introduction of various functional groups to enhance biological activity.
  3. Hydrochloride Salt Formation: The final step often involves converting the base compound into its hydrochloride salt form to improve solubility and stability.

Technical details regarding reaction conditions, yields, and purification methods can be found in literature detailing synthetic pathways for related compounds .

Molecular Structure Analysis

The molecular structure of ABT-719 Hydrochloride can be represented by its chemical formula, which includes a pyridinone ring. Key structural features include:

  • Molecular Formula: C₁₃H₁₅ClN₂O
  • Molecular Weight: Approximately 250.73 g/mol
  • Structural Characteristics: The compound features a nitrogen-containing heterocycle that contributes to its biological activity.

Data regarding its crystallography and spectroscopic properties (such as NMR and mass spectrometry) can provide further insights into its molecular geometry and electronic structure .

Chemical Reactions Analysis

ABT-719 participates in various chemical reactions relevant to its biological activity. Key reactions include:

  1. Binding Interactions: The compound interacts with bacterial DNA gyrase and topoisomerase IV, inhibiting their function.
  2. Metabolic Stability: Studies on the metabolic pathways indicate how ABT-719 is processed within biological systems, affecting its efficacy and safety profile.

The technical details of these interactions are crucial for understanding how ABT-719 exerts its pharmacological effects .

Mechanism of Action

The mechanism of action of ABT-719 primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By disrupting these processes, ABT-719 effectively prevents bacterial cell division and growth. Additionally, it has been investigated for its role in protecting renal function during surgical procedures by modulating pathways associated with acute kidney injury .

Physical and Chemical Properties Analysis

ABT-719 Hydrochloride exhibits several physical and chemical properties that are significant for its application:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents, enhancing its bioavailability.
  • Stability: The hydrochloride form improves stability under physiological conditions.

Relevant data regarding melting point, boiling point, and pH can be derived from experimental studies focusing on this compound's behavior in different environments .

Applications

ABT-719 has several scientific applications:

  1. Antimicrobial Agent: Its efficacy against specific bacterial strains positions it as a candidate for treating infections caused by resistant bacteria.
  2. Renal Protective Agent: Clinical trials have explored its use in preventing acute kidney injury during high-risk surgeries, although results have shown limited efficacy in reducing AKI incidence .
  3. Research Tool: As a potent inhibitor of DNA gyrase and topoisomerase IV, it serves as a valuable tool in microbiological research to study bacterial resistance mechanisms.
Introduction to α-Melanocyte-Stimulating Hormone Analogs in Renal Pathophysiology

Alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous tridecapeptide derived from the precursor protein pro-opiomelanocortin. It belongs to the melanocortin family of peptides, which exert pleiotropic effects through interactions with five melanocortin receptors (melanocortin receptor 1–melanocortin receptor 5). The renoprotective properties of α-MSH are primarily mediated through activation of melanocortin receptor 1 and melanocortin receptor 3, which are expressed in renal tubular epithelial cells, podocytes, endothelial cells, and immune cells infiltrating the kidney [6] [8]. These receptors are G-protein coupled receptors that signal through cyclic adenosine monophosphate-dependent and independent pathways, modulating inflammation, apoptosis, oxidative stress, and mitochondrial function. The therapeutic potential of α-MSH analogs arises from their ability to mimic these endogenous cytoprotective mechanisms, particularly in contexts of acute kidney injury where ischemia-reperfusion injury and inflammation drive tubular damage [3].

Role of Alpha-Melanocyte-Stimulating Hormone in Ischemia-Reperfusion Injury Mitigation

Ischemia-reperfusion injury represents a major pathophysiological mechanism in acute kidney injury, characterized by oxygen deprivation followed by inflammatory cascades upon restoration of blood flow. Alpha-MSH counteracts this process through multifaceted mechanisms:

  • Anti-inflammatory Actions: Alpha-MSH suppresses nuclear factor kappa B activation, reducing tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-8 production. It also inhibits neutrophil infiltration and adhesion molecule expression in endothelial cells [3] [6].
  • Anti-Apoptotic Effects: Alpha-MSH upregulates B-cell lymphoma 2 expression and inhibits caspase activation, preserving tubular epithelial cell viability during oxidative stress [3] [8].
  • Oxidative Stress Mitigation: Alpha-MSH enhances endogenous antioxidant systems, including superoxide dismutase and glutathione peroxidase, while reducing reactive oxygen species generation in mitochondria [6].
  • Endothelial Protection: Alpha-MSH preserves microvascular function by maintaining nitric oxide bioavailability and reducing endothelial cell activation, thereby preventing capillary leakage and regional hypoperfusion [6].

Preclinical studies demonstrate that α-MSH administration significantly reduces serum creatinine elevation, histological damage, and mortality in rodent models of ischemic acute kidney injury, even when administered post-ischemia [3]. These findings established the mechanistic foundation for developing synthetic analogs with improved pharmacokinetic properties and receptor selectivity.

Table 1: Mechanisms of α-MSH in Ischemia-Reperfusion Injury Mitigation

Mechanistic PathwayKey EffectorsBiological Outcome
Inflammatory ResponseNuclear factor kappa B inhibition, reduced chemokine synthesisDecreased neutrophil infiltration, lower cytokine production
Apoptosis RegulationB-cell lymphoma 2 upregulation, caspase inhibitionReduced tubular epithelial cell death
Oxidative Stress ControlEnhanced superoxide dismutase/glutathione peroxidaseLower reactive oxygen species, decreased lipid peroxidation
Microvascular ProtectionNitric oxide modulation, adhesion molecule downregulationImproved renal perfusion, reduced endothelial dysfunction

Mechanistic Basis for Targeting Melanocortin Receptors in Acute Kidney Injury

The renal expression patterns and signaling cascades of melanocortin receptors provide a strong rationale for their therapeutic targeting:

  • Melanocortin Receptor 1: Predominantly expressed in renal tubular epithelial cells and podocytes. Activation inhibits nuclear factor kappa B translocation and downregulates pro-inflammatory gene transcription. Melanocortin receptor 1 signaling also enhances podocyte integrity, reducing proteinuria in glomerular injury models [6] [8].
  • Melanocortin Receptor 3: Localized to renal tubular cells and macrophages. Stimulation promotes anti-inflammatory interleukin-10 release and macrophage polarization toward the M2 reparative phenotype. Melanocortin receptor 3 activation also directly suppresses tubular cell apoptosis through protein kinase B-mediated pathways [6].
  • Downstream Signaling: Both receptors activate cyclic adenosine monophosphate/protein kinase A pathways, but melanocortin receptor 1 uniquely activates extracellular signal-regulated kinases 1/2, while melanocortin receptor 3 stimulates phosphoinositide 3-kinase/protein kinase B cascades. These divergent pathways converge on cytoprotective outcomes, including enhanced cell survival and attenuated inflammatory responses [6] [8].

Table 2: Melanocortin Receptor Expression and Function in Kidney Cells

Receptor TypeRenal LocalizationPrimary Signaling PathwaysRenoprotective Functions
Melanocortin receptor 1Tubular epithelial cells, podocytes, endothelial cellsCyclic adenosine monophosphate/protein kinase A, extracellular signal-regulated kinases 1/2Anti-inflammation, podocyte stabilization, oxidant reduction
Melanocortin receptor 3Tubular cells, macrophages, mesangial cellsCyclic adenosine monophosphate/protein kinase A, phosphoinositide 3-kinase/protein kinase BAnti-apoptosis, macrophage polarization, tissue repair

The non-redundant functions of these receptors make them complementary targets for acute kidney injury intervention. Synthetic peptides designed to activate both receptors theoretically offer superior protection compared to selective agonists.

Historical Development of Synthetic Alpha-Melanocyte-Stimulating Hormone Analogs for Organoprotection

The therapeutic application of native α-MSH is limited by its short plasma half-life (approximately 2–3 minutes) due to rapid proteolytic degradation. First-generation analogs focused on structural modifications to enhance stability:

  • Amino Acid Substitutions: Replacement of labile methionine with norleucine or oxidation-resistant residues.
  • Cyclization: Creation of cyclic lactam bridges between terminal residues to restrict conformational flexibility and reduce protease susceptibility.
  • PEGylation: Conjugation with polyethylene glycol to prolong systemic exposure.

ABT-719 (modimelanotide) emerged as a second-generation analog featuring an acetylated hexa-lysine sequence at the N-terminus of α-MSH. This polylysine chain substantially increases molecular weight (molecular formula: C₁₁₃H₁₈₁N₃₃O₂₅S; molecular weight: 2433.96 g/mol) and confers positive charge, reducing renal clearance and enhancing binding to melanocortin receptors. ABT-719 exhibits nanomolar affinity for melanocortin receptor 1 (inhibitory concentration 50%: 2.9 nanomolar), melanocortin receptor 3 (inhibitory concentration 50%: 1.9 nanomolar), and melanocortin receptor 4 (inhibitory concentration 50%: 3.7 nanomolar), with lower potency at melanocortin receptor 5 (inhibitory concentration 50%: 110 nanomolar) [4] [7]. The hydrochloride salt form improves solubility for intravenous administration.

Preclinical validation demonstrated ABT-719's efficacy in diverse acute kidney injury models:

  • In porcine renal ischemia-reperfusion, ABT-719 reduced serum creatinine by 42% and attenuated histological tubular necrosis compared to controls [4].
  • In murine sepsis-induced acute kidney injury, ABT-719 suppressed interleukin-6 and neutrophil gelatinase-associated lipocalin elevation while improving survival [4].
  • Mechanistic studies confirmed ABT-719-mediated inhibition of nuclear factor kappa B activation and caspase-3 cleavage in renal tubular cells [7].

These findings supported clinical translation for preventing cardiac surgery-associated acute kidney injury, a condition with high ischemia-reperfusion injury components.

Properties

Product Name

ABT-719 HCl

IUPAC Name

8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride

Molecular Formula

C18H21ClFN3O3

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1

InChI Key

OMXXLAGAHWXLSP-RFVHGSKJSA-N

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl

Isomeric SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.